molecular formula C15H10N2OS B12661310 5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one CAS No. 206256-16-8

5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one

Cat. No.: B12661310
CAS No.: 206256-16-8
M. Wt: 266.32 g/mol
InChI Key: WJPXHDCEVKMDOB-UHFFFAOYSA-N
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Description

5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one: is a heterocyclic compound that features a fused indole and benzothiazepine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one typically involves multi-step protocols starting from readily available precursors such as isatin or substituted isatins. The key steps often include cyclization reactions to form the indole and benzothiazepine rings .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as an antiviral, anticancer, and antimicrobial agent.

Mechanism of Action

The mechanism of action of 5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation .

Properties

CAS No.

206256-16-8

Molecular Formula

C15H10N2OS

Molecular Weight

266.32 g/mol

IUPAC Name

5,7-dihydroindolo[3,2-b][1,5]benzothiazepin-6-one

InChI

InChI=1S/C15H10N2OS/c18-15-13-14(9-5-1-2-6-10(9)16-13)19-12-8-4-3-7-11(12)17-15/h1-8,16H,(H,17,18)

InChI Key

WJPXHDCEVKMDOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)NC4=CC=CC=C4S3

Origin of Product

United States

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